Carbobenzyloxy-l-isoleucyl-l-phenylalaninamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbobenzyloxy-l-isoleucyl-l-phenylalaninamide typically involves the protection of amino acids followed by peptide bond formation. The process begins with the protection of the amino group of l-isoleucine using a carbobenzyloxy (Cbz) group. This is followed by the coupling of the protected l-isoleucine with l-phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The final step involves the removal of the protecting group to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Carbobenzyloxy-l-isoleucyl-l-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the amide or ester functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Carbobenzyloxy-l-isoleucyl-l-phenylalaninamide has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialized peptides and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of carbobenzyloxy-l-isoleucyl-l-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Carbobenzyloxy-l-isoleucyl-l-alaninamide
- Carbobenzyloxy-l-methionyl-l-phenylalaninamide
- Carbobenzyloxy-l-threonyl-l-phenylalaninamide
- Carbobenzyloxy-l-norvalyl-l-phenylalaninamide
- Carbobenzyloxy-l-isoleucyl-l-leucinamide
Uniqueness
Carbobenzyloxy-l-isoleucyl-l-phenylalaninamide is unique due to its specific amino acid sequence and the presence of the carbobenzyloxy protecting group. This combination imparts distinct chemical properties and biological activities, making it valuable for various research applications .
Properties
CAS No. |
102638-70-0 |
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Molecular Formula |
C23H29N3O4 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C23H29N3O4/c1-3-16(2)20(26-23(29)30-15-18-12-8-5-9-13-18)22(28)25-19(21(24)27)14-17-10-6-4-7-11-17/h4-13,16,19-20H,3,14-15H2,1-2H3,(H2,24,27)(H,25,28)(H,26,29)/t16?,19-,20-/m0/s1 |
InChI Key |
WXGXGPOWUHQDBK-RFFXKOPCSA-N |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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